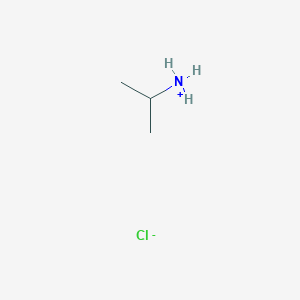
Isopropylammonium chloride
Overview
Description
Isopropylammonium chloride is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 95.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ferroelectric Organic Salts
- High Phase Transition Temperature : Diisopropylammonium chloride exhibits the highest ferroelectric phase transition temperature among molecule-based ferroelectrics, presenting large spontaneous polarization. This property makes it a candidate for practical technological applications (Fu et al., 2011).
Molecular Recognition
- Distinguishing Monoalkylammonium Salts : A macrobicyclic receptor with adjacent anion and cation binding sites can distinguish various monoalkylammonium salts, including isopropylammonium chloride, by binding them as contact ion-pairs (Mahoney et al., 2003).
Adsorptive Removal
- Removal of Cationic Surfactants : Activated carbon cloth (ACC) has been used for the adsorptive removal of cationic surfactants, including isopropylammonium chloride, from aqueous solutions. The efficiency and mechanism of adsorption were studied, revealing insights into the interaction between surfactants and ACC (Duman & Ayranci, 2010).
Synthesis of Novel Surfactants
- Inhibition Behaviour on Al-Cu-Mg Alloy : Isopropylamine, used as a raw material to synthesize a multi-alkyl multiple quaternary-ammonium salts gemini surfactant, showed promising inhibition efficiencies on 2024 Al-Cu-Mg alloy in acid solution (Du et al., 2018).
Structural Phase Transitions
- Two-Dimensional Cadmium(II) Halide Network : Tetra(isopropylammonium) decachlorotricadmate(II) demonstrates polymorphism and undergoes several phase transitions. This research provides insights into the structural mechanics of such transitions (Gągor et al., 2011).
Lower Critical Solution Temperature
- Thermosensitive Polymers : The Lower Critical Solution Temperature (LCST) of thermoresponsive polymers, crucial for applications in drug delivery and wastewater treatment, was studied using a cationic copolymer of poly(N-isopropylacrylamide) with diallyldimethylammonium chloride (Lemanowicz et al., 2014).
Interaction with Anionic Surfactants
- Physicochemical Interaction : The interaction of the cationic polymer poly(diallyldimethylammonium chloride) with anionic surfactants was examined, revealing insights into the nature of these interactions in various solvents (Mukherjee et al., 2011).
Eutectic Mixtures
- Ammonium Based Chloride Compounds : Research on eutectic processing of chloride compounds, including ammonium-based compounds like isopropylammonium chloride, provides insights into the fundamental chemistry of these mixtures (Shamsuri, 2011).
properties
IUPAC Name |
propan-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYORFGKSZLPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-31-0 (Parent) | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
95.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylammonium chloride | |
CAS RN |
15572-56-2 | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



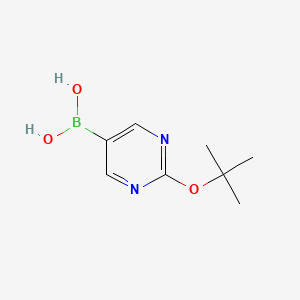
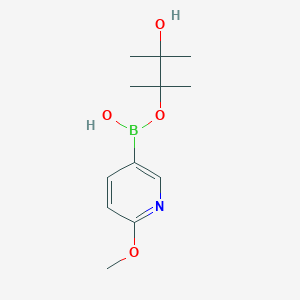

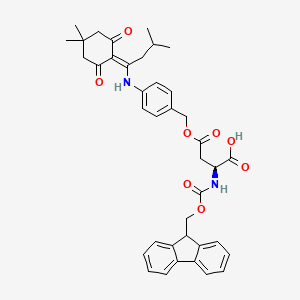
![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)
![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)

![7-Chloro-2-(4-methylphenyl)-5-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)
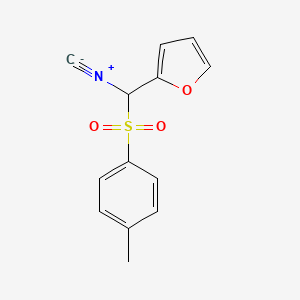
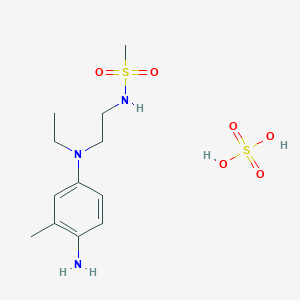
![((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B7854127.png)
![(3aR)-8,8-dimethylhexahydro-2H-3a,6-methanobenzo[d]isothiazole1,1-dioxide](/img/structure/B7854130.png)

